molecular formula C10H11N3O6 B2526996 2-(4-Methyl-2,6-dinitroanilino)propanoic acid CAS No. 19466-60-5

2-(4-Methyl-2,6-dinitroanilino)propanoic acid

Cat. No.: B2526996
CAS No.: 19466-60-5
M. Wt: 269.213
InChI Key: DVLHHRWRGJGLKJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,6-dinitroanilino)propanoic acid, commonly referred to as 2,4-DNPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of around 173-174 °C and a boiling point of around 275-277 °C. 2,4-DNPA is a dinitroanilide that has a molecular weight of 244.14 g/mol. It is a highly polar, water-soluble compound that is widely used in various scientific research applications.

Scientific Research Applications

Sorption Behavior and Environmental Fate

The sorption of phenoxy herbicides, including compounds structurally related to 2-(4-Methyl-2,6-dinitroanilino)propanoic acid, to soil and organic matter is critical for understanding their environmental behavior and potential impact. Studies have shown that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides (Werner et al., 2012). This information is crucial for predicting the mobility, bioavailability, and persistence of these compounds in the environment.

Analytical Detection and Monitoring

The development of chemosensors and analytical methods for detecting phenoxy herbicides and related compounds is essential for monitoring their presence in the environment and ensuring compliance with regulatory standards. Fluorescent chemosensors based on specific chemical platforms have been utilized for the detection of various analytes, including metal ions and neutral molecules, showcasing the potential for sensitive and selective detection of herbicides (Roy, 2021).

Treatment and Mitigation Strategies

Research into treatment options for wastewater produced by the pesticide industry, including the removal of phenoxy herbicides, is vital for minimizing their environmental impact. Technologies such as biological processes and granular activated carbon have been explored for their efficacy in removing these compounds from industrial wastewater, highlighting the importance of treatment strategies in preventing pollution and protecting water resources (Goodwin et al., 2018).

Implications for Chronic Diseases

Beyond the agricultural and environmental scope, the structural framework of compounds like this compound serves as a basis for the development of novel derivatives with potential therapeutic applications. The study of oleanolic acid and its derivatives, for example, has revealed significant biological activities and therapeutic potential in chronic diseases, suggesting that similar investigations into related compounds could uncover new therapeutic modalities (Ayeleso et al., 2017).

Safety and Hazards

The safety information available indicates that “2-(4-Methyl-2,6-dinitroanilino)propanoic acid” has hazard codes H302, H312, and H332 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-(4-methyl-2,6-dinitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHHRWRGJGLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 810 g of 4-chloro-3,5-dinitrotoluene, 384 g of dl-alpha-alanine, and 840 g of sodium bicarbonate was stirred and refluxed in 8 l of 95% ethanol for 18 hours. The mixture was diluted with water, filtered, and the ethanol was distilled off under reduced pressure. 1 l of water was added during the distillation in order to maintain the solids in solution. The aqueous solution was cooled by the addition of 2 kg of ice and acidified with concentrated hydrochloric acid (Congo Red) whilst stirring. The initially formed sticky precipitate crystallized on continued stirring to a dark-yellow solid which was filtered off, washed with water, and air-dried to give 2-(4-methyl-2,6-dinitroanilino)propionic acid (1 A), m.p.: 158°-161° C.
Quantity
810 g
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384 g
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840 g
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reactant
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8 L
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solvent
Reaction Step Two
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0 (± 1) mol
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